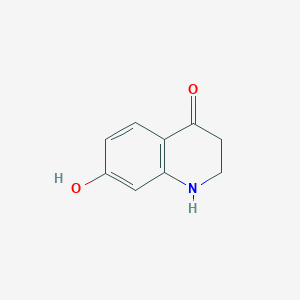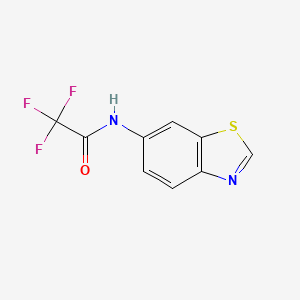![molecular formula C22H14O B8338125 6-Phenylnaphtho[2,1-b]benzofuran](/img/structure/B8338125.png)
6-Phenylnaphtho[2,1-b]benzofuran
Descripción general
Descripción
6-Phenylnaphtho[2,1-b]benzofuran is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its fused ring structure, which includes a benzofuran moiety attached to a naphthalene ring system with a phenyl group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylnaphtho[2,1-b]benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of bromobenzene and boronic acid as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical synthesis. This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenylnaphtho[2,1-b]benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the functional groups attached to them.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation reactions may yield quinones, while reduction reactions can produce hydro derivatives
Aplicaciones Científicas De Investigación
6-Phenylnaphtho[2,1-b]benzofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, this compound is used in the development of new materials and as a probe in various analytical techniques.
Mecanismo De Acción
The mechanism of action of 6-Phenylnaphtho[2,1-b]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can have therapeutic implications for the treatment of diabetes and other metabolic disorders.
Comparación Con Compuestos Similares
6-Phenylnaphtho[2,1-b]benzofuran can be compared to other similar compounds, such as dibenzo[b,d]furan and naphtho[1,2-b]benzofuran. These compounds share similar structural features but differ in their specific functional groups and ring systems. The unique structure of this compound, with its phenyl group at the 6-position, distinguishes it from these related compounds and contributes to its unique chemical and biological properties .
List of Similar Compounds:- Dibenzo[b,d]furan
- Naphtho[1,2-b]benzofuran
- 8-Iodo-6-phenylbenzo[b]naphtho[1,2-d]furan
Propiedades
Fórmula molecular |
C22H14O |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
6-phenylnaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C22H14O/c1-2-8-15(9-3-1)19-14-16-10-4-5-11-17(16)21-18-12-6-7-13-20(18)23-22(19)21/h1-14H |
Clave InChI |
UKIUNGIXDFIMST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OC5=CC=CC=C54 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
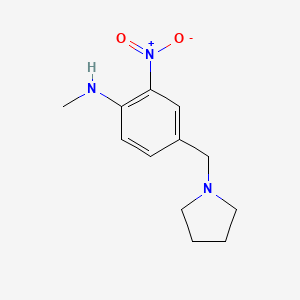
![1-{[(2-Bromoethyl)oxy]methyl}-3-fluorobenzene](/img/structure/B8338048.png)
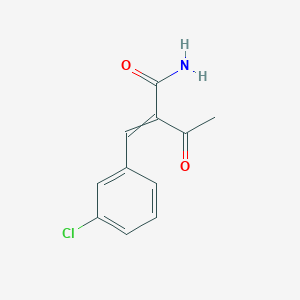
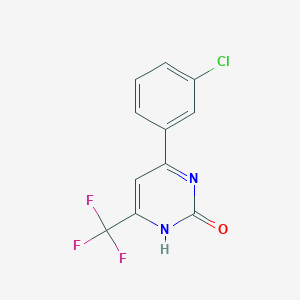
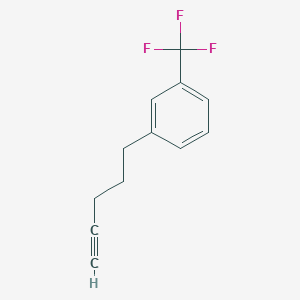
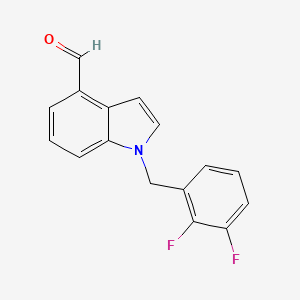
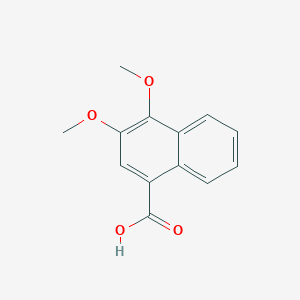
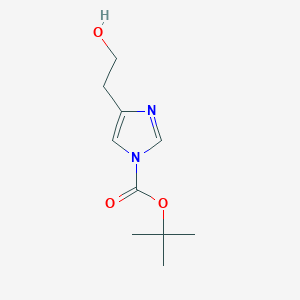
![Ethyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B8338090.png)
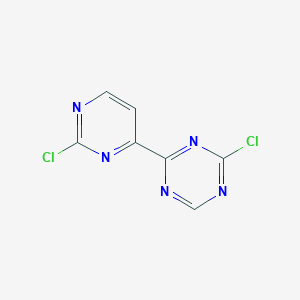
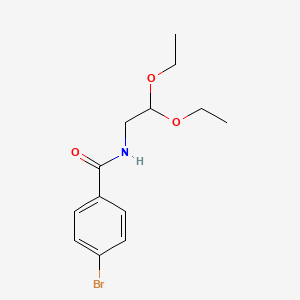
![(3R)-3-methyl-4-(6-(1-(S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B8338113.png)
